molecular formula C21H24N2O3 B6491538 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide CAS No. 898462-13-0

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide

Cat. No. B6491538
CAS RN: 898462-13-0
M. Wt: 352.4 g/mol
InChI Key: KHIZORUIFFTLMN-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide, also known as N-Desmethyl-R-Prazosin, is a synthetic compound used in scientific research. It is a derivative of the drug prazosin, which is an alpha-1 adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia. N-Desmethyl-R-Prazosin is used in scientific research to study the effects of prazosin on the body, as well as its potential therapeutic uses.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin has been used in scientific research to study the effects of prazosin on the body. It has been used to study the effects of prazosin on the cardiovascular system, as well as its potential therapeutic uses in treating hypertension and benign prostatic hyperplasia. It has also been used to study the effects of prazosin on the central nervous system, as well as its potential therapeutic uses in treating anxiety and depression.

Mechanism of Action

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin is a selective alpha-1 adrenergic antagonist, meaning it binds to and blocks the action of the alpha-1 adrenergic receptor. This receptor is found in the body and helps regulate blood pressure and heart rate. By blocking the action of the alpha-1 adrenergic receptor, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin helps to reduce blood pressure and heart rate.
Biochemical and Physiological Effects
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce blood pressure, heart rate, and sympathetic nervous system activity. It has also been shown to reduce anxiety and depression, as well as improve sleep quality.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin in laboratory experiments is that it is a selective alpha-1 adrenergic antagonist, meaning it binds to and blocks the action of the alpha-1 adrenergic receptor. This receptor is found in the body and helps regulate blood pressure and heart rate. By blocking the action of the alpha-1 adrenergic receptor, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin helps to reduce blood pressure and heart rate. The main limitation of using N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin in laboratory experiments is that it is a synthetic compound, which means it can be difficult to obtain in large quantities.

Future Directions

Future research on N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin could include further studies on its effects on the cardiovascular system, its potential therapeutic uses in treating hypertension and benign prostatic hyperplasia, its effects on the central nervous system, and its potential therapeutic uses in treating anxiety and depression. Additionally, further research could be done to explore the potential therapeutic uses of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin in other areas, such as pain management and gastrointestinal disorders. Furthermore, research could be conducted to explore the potential of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin as an anti-cancer agent.

Synthesis Methods

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin is synthesized using a three-step reaction. The first step involves the reaction of 3,4-dimethylphenyl-5-oxopyrrolidin-3-yl chloride with 4-ethoxybenzamide to form N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide. The second step involves the reaction of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide with sodium hydroxide to form N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin. The third step involves the reaction of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin with hydrochloric acid to form the final product, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamideR-Prazosin.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-26-19-9-6-16(7-10-19)21(25)22-17-12-20(24)23(13-17)18-8-5-14(2)15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIZORUIFFTLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide

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